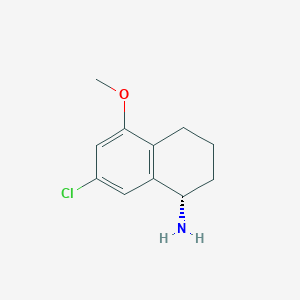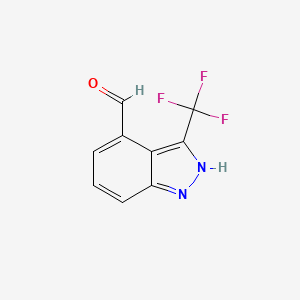
3-(Trifluoromethyl)-2H-indazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trifluoromethyl)-2H-indazole-4-carbaldehyde: is a chemical compound that belongs to the class of indazole derivatives. The trifluoromethyl group attached to the indazole ring significantly influences the compound’s chemical properties, making it an important molecule in various scientific research fields. The presence of the trifluoromethyl group enhances the compound’s stability and reactivity, making it useful in pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of a boron reagent with a halogenated indazole derivative in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is environmentally benign.
Industrial Production Methods: Industrial production of this compound can be achieved through a modular flow platform that streamlines the synthesis of trifluoromethyl-heteroatom motifs. This method uses readily available organic precursors in combination with cesium fluoride as the primary fluorine source, facilitating the rapid generation of trifluoromethyl-containing molecules .
化学反応の分析
Types of Reactions: 3-(Trifluoromethyl)-2H-indazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indazole derivatives.
科学的研究の応用
Chemistry: 3-(Trifluoromethyl)-2H-indazole-4-carbaldehyde is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity and molecular interactions .
Medicine: The compound is investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities .
Industry: In the industrial sector, this compound is used in the development of advanced materials with enhanced stability and reactivity .
作用機序
The mechanism of action of 3-(Trifluoromethyl)-2H-indazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.
Trifluoromethoxybenzene: Contains a trifluoromethoxy group attached to a benzene ring.
Trifluoromethylphenol: Contains a trifluoromethyl group attached to a phenol ring.
Uniqueness: 3-(Trifluoromethyl)-2H-indazole-4-carbaldehyde is unique due to the presence of both the indazole ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various scientific research fields .
特性
分子式 |
C9H5F3N2O |
|---|---|
分子量 |
214.14 g/mol |
IUPAC名 |
3-(trifluoromethyl)-2H-indazole-4-carbaldehyde |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8-7-5(4-15)2-1-3-6(7)13-14-8/h1-4H,(H,13,14) |
InChIキー |
GTXLMJHTGGBAKM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NNC(=C2C(=C1)C=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




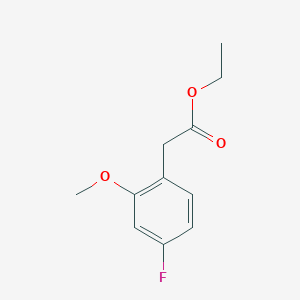
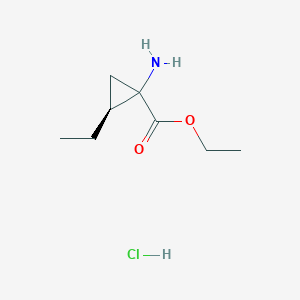
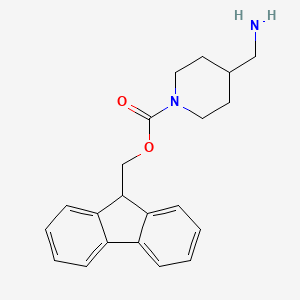

![(S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B13126972.png)
![1'-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13126986.png)
![4,7-Dibenzyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13126989.png)
![7-(3-(Trifluoromethyl)benzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13126999.png)



